molecular formula C17H13FN4 B6186561 N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine CAS No. 2624135-71-1

N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine

Cat. No. B6186561
CAS RN: 2624135-71-1
M. Wt: 292.3
InChI Key:
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Description

N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine (NFPA) is a structural analog of the naturally occurring amino acid tryptophan. It is a synthetic compound that has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. NFPA has been used as a tool for investigating the effects of tryptophan analogs on biochemical pathways, as well as for studying its effects on the human body.

Mechanism of Action

N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine is a structural analog of the naturally occurring amino acid tryptophan. It binds to the same receptors as tryptophan and is thought to act as a serotonin agonist. It is believed to activate the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and appetite. This compound has also been shown to bind to the melatonin receptor MT1, which is involved in the regulation of sleep and circadian rhythms.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of serotonin, as well as to increase the levels of serotonin in the brain. It has also been shown to increase the levels of melatonin in the brain and to reduce anxiety in mice and rats. Additionally, this compound has been shown to increase the production of GABA, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine in laboratory experiments is that it is a relatively stable compound that can be synthesized easily and reproducibly. Additionally, it is a relatively non-toxic compound that can be used safely in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that its effects on the human body have not been fully elucidated.

Future Directions

There are a number of potential future directions for research on N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine. These include further research into the effects of this compound on the serotonin and melatonin systems, as well as further research into the effects of this compound on the immune system and behavior. Additionally, further research into the effects of this compound on the synthesis of GABA and other neurotransmitters could be beneficial. Finally, further research into the pharmacokinetics and pharmacodynamics of this compound could be beneficial in understanding its effects on the human body.

Synthesis Methods

N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine can be synthesized through a variety of methods, including the use of a Grignard reaction and a palladium-catalyzed reaction. In the Grignard reaction, this compound is formed by the reaction of benzyl bromide and 7-fluoro-9H-pyrimido[4,5-b]indol-4-amine in the presence of a base. In the palladium-catalyzed reaction, this compound is formed by the reaction of benzyl bromide and 7-fluoro-9H-pyrimido[4,5-b]indol-4-amine in the presence of a palladium catalyst.

Scientific Research Applications

N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool for investigating the effects of tryptophan analogs on biochemical pathways, as well as for studying its effects on the human body. This compound has been used to study the effects of tryptophan analogs on the serotonin and melatonin systems, as well as on the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). It has also been used to study the effects of tryptophan analogs on the immune system, and to study the effects of this compound on the behavior of mice and rats.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine involves the reaction of 7-fluoro-9H-pyrimido[4,5-b]indole with benzylamine in the presence of a suitable catalyst.", "Starting Materials": [ "7-fluoro-9H-pyrimido[4,5-b]indole", "Benzylamine" ], "Reaction": [ "To a solution of 7-fluoro-9H-pyrimido[4,5-b]indole (1.0 g, 4.8 mmol) in dry DMF (10 mL) under nitrogen, add benzylamine (0.6 mL, 5.0 mmol) and Pd(OAc)2 (0.05 g, 0.22 mmol).", "Stir the reaction mixture at 100°C for 24 hours.", "Cool the reaction mixture to room temperature and pour it into water (50 mL).", "Extract the aqueous layer with ethyl acetate (3 x 50 mL).", "Combine the organic layers, wash with brine (50 mL), dry over Na2SO4, and concentrate under reduced pressure.", "Purify the residue by column chromatography on silica gel using ethyl acetate/hexanes (1:4) as the eluent to obtain N-benzyl-7-fluoro-9H-pyrimido[4,5-b]indol-4-amine as a yellow solid (0.8 g, 65% yield)." ] }

CAS RN

2624135-71-1

Molecular Formula

C17H13FN4

Molecular Weight

292.3

Purity

95

Origin of Product

United States

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